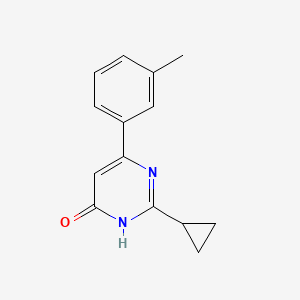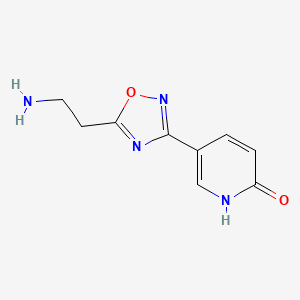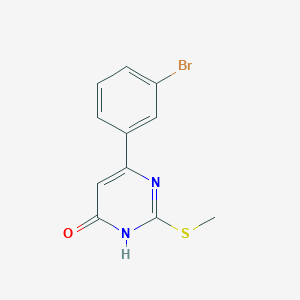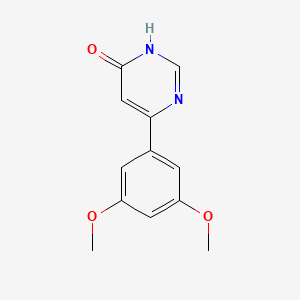
2-氯-5-氟-4-(4-氟苯基)吡啶
描述
“2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” is a chemical compound with the molecular formula C11H6ClF2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of “2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” can be achieved through a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine” consists of a pyridine ring substituted with chlorine and fluorine atoms, and a phenyl ring substituted with a fluorine atom .科学研究应用
激酶抑制剂合成
该化合物用作合成5-氟嘧啶-2-甲酰胺和5-氟嘧啶-4-甲酰胺的起始原料,它们是潜在的激酶抑制剂 。激酶抑制剂在靶向癌症治疗中发挥着至关重要的作用,因为它们可以阻断促进细胞生长和存活的特定酶。
蛋白激酶Cθ抑制剂
研究人员已使用它创建了一系列2,4-二氨基-5-氟嘧啶衍生物。 这些衍生物被探索为蛋白激酶Cθ的潜在抑制剂,蛋白激酶Cθ是一种参与T细胞活化并与自身免疫性疾病相关的酶 .
极光激酶抑制剂
另一个应用涉及合成2,4-双苯胺基嘧啶衍生物作为潜在的极光激酶抑制剂 。极光激酶对于细胞分裂至关重要,其抑制可以通过阻止癌细胞增殖来对抗癌症。
脱氧胞苷激酶抑制剂
该化合物还用于制备5-氟-2-(哌啶-4-氧基)嘧啶-4-胺等支架,它们是有效的脱氧胞苷激酶抑制剂 。这些抑制剂可以增强化疗药物的疗效,在癌症治疗研究中意义重大。
S-亚硝基谷胱甘肽还原酶抑制剂
6-羟基-2-氯-4-氟喹诺酮: 已通过Baltz-Schiemann反应从该化合物合成。 这些喹诺酮作为S-亚硝基谷胱甘肽还原酶(GSNOR)抑制剂,在与一氧化氮代谢相关的疾病中具有潜在的治疗应用 .
用于放射治疗的氟化吡啶
氟化吡啶,包括那些衍生自2-氯-5-氟-4-(4-氟苯基)吡啶的,用于合成F 18取代的吡啶。 这些在癌症治疗的局部放射治疗中很重要,提供了用于各种生物学应用的成像剂 .
农业化学品开发
在先导结构中引入氟原子,例如那些衍生自该化合物的结构,是一种常见的修饰方法,用于开发具有改进的物理、生物和环境特性的新型农产品 .
药物研究
大约10%的用于医学治疗的药物含有氟原子。 所述化合物可以作为开发氟化药物候选物的先驱,反映了人们对药物研究中氟化化学品的兴趣不断增加 .
生化分析
Biochemical Properties
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine on different cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can bind to the active site of certain enzymes, thereby inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term exposure to 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range, beyond which toxicity occurs .
Metabolic Pathways
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine can significantly impact its biological effects .
属性
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N/c12-11-5-9(10(14)6-15-11)7-1-3-8(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWBWLCDDHHHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)
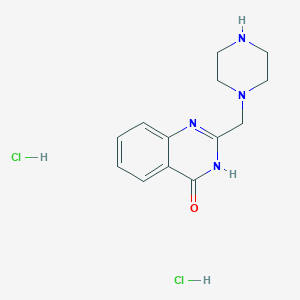
![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)



![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
